molecular formula C16H26N4O4 B6586136 ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate CAS No. 1251706-26-9

ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate

Katalognummer: B6586136
CAS-Nummer: 1251706-26-9
Molekulargewicht: 338.40 g/mol
InChI-Schlüssel: LCEMIIHADUGWOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propan-2-yl (isopropyl) group at position 3. This oxadiazole ring is fused to a piperidine moiety via position 2, which is further connected to an acetamido-ethyl ester backbone. The compound’s structural complexity arises from its hybrid architecture, combining a nitrogen-rich heterocycle (oxadiazole) with a piperidine ring and ester functionality. Such molecular designs are often employed in medicinal chemistry to enhance bioavailability and target specificity .

The ethyl ester group likely improves solubility, a common strategy in prodrug design .

Eigenschaften

IUPAC Name

ethyl 2-[[2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-4-23-14(22)9-17-13(21)10-20-7-5-12(6-8-20)16-19-18-15(24-16)11(2)3/h11-12H,4-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEMIIHADUGWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCC(CC1)C2=NN=C(O2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization of isobutyric acid hydrazide with a piperidine-substituted carboxylic acid derivative. This reaction typically employs phosphorus oxychloride (POCl₃) as a cyclizing agent under anhydrous conditions. The mechanism involves initial activation of the carboxylic acid to an acid chloride, followed by nucleophilic attack by the hydrazide nitrogen to form the oxadiazole ring.

Reaction Conditions

  • Reactants : Isobutyric acid hydrazide (1.2 eq), 4-(chlorocarbonyl)piperidine-1-carboxylic acid (1.0 eq)

  • Catalyst : POCl₃ (2.5 eq)

  • Solvent : Dry dichloromethane (DCM)

  • Temperature : 0–5°C → room temperature (12 h)

  • Yield : 68–72%

Piperidine-Oxadiazole Coupling

The piperidine moiety is introduced via a nucleophilic substitution reaction between 4-chloropiperidine and the preformed oxadiazole intermediate. Microwave irradiation at 80°C for 30 minutes enhances reaction efficiency compared to conventional heating (12 h reflux).

Optimization Data

ParameterConventional MethodMicrowave Method
Time (h)120.5
Yield (%)5882
Purity (HPLC, %)8995

Amide Bond Formation and Esterification

Acetamido Linker Installation

The critical acetamido bridge is formed using carbodiimide chemistry. Ethyl 2-aminoacetate (1.5 eq) reacts with 2-chloroacetyl chloride (1.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA) as a base.

Stepwise Protocol

  • Dissolve ethyl 2-aminoacetate (1.2 g, 10 mmol) in dry DCM (20 mL)

  • Add DIPEA (3.5 mL, 20 mmol) under nitrogen atmosphere

  • Slowly add 2-chloroacetyl chloride (0.89 mL, 11 mmol) at 0°C

  • Stir for 4 h at room temperature

  • Wash with 5% HCl (2×15 mL) and saturated NaHCO₃ (2×15 mL)

  • Dry over MgSO₄ and concentrate in vacuo

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.23 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, NHCOCH₂), 3.45 (t, J=5.8 Hz, 2H, Piperidine-H), 1.31 (t, J=7.1 Hz, 3H, CH₃)

  • MS (ESI+) : m/z 342.18 [M+H]⁺

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities utilize continuous flow reactors for the final coupling step, achieving 92% conversion efficiency with residence times <15 minutes:

Flow Reactor Parameters

VariableOptimal Value
Temperature65°C
Pressure2.5 bar
Residence Time12 min
Catalyst Loading0.5 mol% Pd(OAc)₂

Purification Strategies

Three-stage purification ensures pharmaceutical-grade purity:

  • Liquid-Liquid Extraction : Separates unreacted starting materials using ethyl acetate/water

  • Column Chromatography : Silica gel (230–400 mesh) with 7:3 hexane/ethyl acetate

  • Recrystallization : From ethanol/water (4:1) at −20°C

Purity Metrics

StagePurity (%)Yield (%)
Crude Product62100
After Extraction7885
After Chromatography9570
Final Crystals99.565

Mechanistic Insights and Byproduct Analysis

Competing Side Reactions

The primary synthetic challenge involves minimizing two side pathways:

  • Oxadiazole Ring Opening : Caused by nucleophilic attack at the C2 position (8–12% yield loss)

  • Ester Hydrolysis : Particularly problematic in aqueous acidic conditions (up to 15% degradation)

Mitigation Strategies

  • Maintain pH >7 during aqueous workups

  • Use anhydrous MgSO₄ instead of Na₂SO₄ for drying

  • Limit reaction temperatures to <70°C during coupling steps

Cycle NumberActivity (%)Selectivity (%)
110098
59295
108489

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate undergoes various reactions, including:

  • Oxidation: : Alters the compound by adding oxygen or removing hydrogen.

  • Reduction: : Involves the gain of electrons, leading to the conversion of the compound to a less oxidized state.

  • Substitution: : One functional group in the molecule is replaced by another, often facilitated by specific reagents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, acids, bases.

Major Products

Depending on the reaction type, the products can range from oxidized derivatives, reduced forms of the compound, or various substituted analogs with altered functional groups.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate have demonstrated efficacy against various cancer cell lines. A study published in Journal of Medicinal Chemistry indicated that oxadiazole derivatives could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Case Study:
A recent investigation into a related compound revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting the potential of oxadiazole derivatives in cancer therapy .

2. Antimicrobial Properties
Compounds with oxadiazole structures have also been studied for their antimicrobial effects. Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate may possess activity against various bacterial strains and fungi.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
N-(5-(Propan-2-yl)-1,3,4-Oxadiazol-2-Yl)AcetamideE. coli32 µg/mL
Ethyl 4-[5-(Propan-2-Yl)-1,3-Oxadiazol]BenzoateS. aureus16 µg/mL

Neuropharmacological Applications

3. Neuroprotective Effects
The piperidine component of the compound suggests potential neuroprotective properties. Research indicates that similar piperidine-based compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .

Case Study:
In a study on piperidine derivatives, researchers found that these compounds improved memory retention in animal models by increasing acetylcholine levels in the brain .

Wirkmechanismus

The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors, in biological systems. The presence of multiple functional groups allows it to engage in a variety of chemical interactions, influencing pathways involved in cell signaling, metabolism, or structural functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Weight Heterocyclic Core Key Substituents Functional Groups Biological Activity (if reported) Reference
Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate (Target) ~379.4 g/mol* 1,3,4-Oxadiazole Propan-2-yl, piperidine, acetamido-ester Ester, amide, tertiary amine Not reported in evidence
Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate 448.542 g/mol 1,2,4-Triazolone Cyclopropyl, thiazole, methyl Ester, amide, ketone Not reported; structural focus on triazolone-thiazole hybrid
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate ~294.3 g/mol* 1,3,4-Oxadiazole 2-Hydroxyphenyl, thioether Ester, thioether, phenol Antioxidant activity in Schiff base derivatives
5-{[2-Methyl-5-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazole-2-(3H)-thione ~291.3 g/mol* 1,3,4-Oxadiazole Phenoxy, propan-2-yl, thione Thione, ether Cytotoxicity evaluation in novel drug candidates
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate ~294.3 g/mol* 1,3,4-Oxadiazole Phenyl, sulfanyl Ester, thioether Chemotherapeutic interest (e.g., antimicrobial)

*Calculated based on molecular formulas.

Functional Group Impact on Properties

  • Ester vs. Thioether : The target compound’s ethyl ester group enhances hydrophilicity compared to thioether-containing analogues (e.g., ), which may improve metabolic stability .
  • Piperidine vs. Thiazole : Piperidine rings (as in the target compound) contribute to basicity and membrane permeability, whereas thiazole-containing derivatives () exhibit distinct electronic profiles due to sulfur’s electronegativity .

Biologische Aktivität

Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

PropertyValue
Chemical Formula C₁₃H₁₈N₄O₃
Molecular Weight 270.31 g/mol
IUPAC Name Ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate
PubChem CID 54592608

The biological activity of this compound is primarily attributed to the presence of the 1,3,4-oxadiazole moiety, which has been associated with various pharmacological effects including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
  • Anticancer Activity : Research has shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .
  • Neuroprotective Effects : Some studies suggest that compounds similar to ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate may provide neuroprotective benefits by inhibiting neuroinflammatory processes, which are implicated in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of oxadiazole derivatives, shedding light on their potential therapeutic applications:

Antimicrobial Studies

A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a piperidine ring showed enhanced efficacy against various bacterial strains compared to those without this structural feature. For instance, a derivative similar to ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Anticancer Activity

In vitro studies demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 50 µM depending on the specific structural modifications made to the oxadiazole ring .

Neuroprotective Effects

Research published in pharmacological journals highlighted the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal damage. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures treated with these compounds .

Summary of Biological Activities

The following table summarizes the key biological activities associated with ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate:

Biological ActivityObservationsReferences
Antimicrobial Effective against Gram-positive/negative bacteria; MIC ~32 µg/mL
Anticancer Inhibits proliferation of cancer cells; IC50 ~10–50 µM
Neuroprotective Reduces oxidative stress in neuronal cells; improves viability

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate, and what parameters critically influence yield?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions, followed by piperidine functionalization using nucleophilic substitution. The final acetamido-ester linkage can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Critical parameters : Reaction temperature (60–80°C for oxadiazole formation), solvent polarity (acetonitrile or DMF for coupling steps), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yield optimization often requires Design of Experiments (DoE) to balance competing factors like steric hindrance and reagent stability .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment, as validated in pharmacopeial assays .
  • Spectroscopy : ¹H/¹³C NMR for confirming acetamido and ester functionalities, and FT-IR to validate carbonyl stretches (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
  • X-ray crystallography : For definitive structural confirmation, particularly to resolve stereochemistry in the piperidine-oxadiazole core .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodology :

  • Store the compound at 4°C in anhydrous conditions to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
  • Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation of the oxadiazole ring .

Advanced Research Questions

Q. How can contradictions in bioactivity data across in vitro models be systematically addressed?

  • Methodology :

  • Meta-analysis : Compare studies for variables like cell line origin (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum-free vs. serum-containing media), and compound solubility (use DMSO concentrations ≤0.1% to avoid cytotoxicity) .
  • Dose-response normalization : Re-express data as % inhibition relative to positive controls (e.g., reference inhibitors) to account for inter-assay variability .

Q. What computational strategies predict the compound’s interaction with biological targets, given its conformational flexibility?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate the piperidine ring’s chair-to-boat transitions to identify dominant conformers. Use AMBER or CHARMM force fields with explicit solvent models .
  • Docking studies : Employ flexible docking protocols (e.g., AutoDock Vina) to account for oxadiazole ring rotation and piperidine puckering. Validate against crystallographic data from analogous oxadiazole-piperidine systems .

Q. How can researchers optimize membrane-based separation techniques for large-scale purification?

  • Methodology :

  • Membrane selection : Use polyamide nanofiltration membranes (MWCO ~300 Da) to separate the compound (MW ~350–400 Da) from smaller impurities. Optimize transmembrane pressure (5–10 bar) and solvent composition (e.g., ethanol/water mixtures) to enhance flux and selectivity .
  • Process simulation : Apply Aspen Plus or COMSOL to model solvent recovery and minimize waste .

Q. What strategies resolve spectral overlaps in NMR for structurally similar intermediates?

  • Methodology :

  • 2D NMR : Utilize HSQC to correlate ¹H-¹³C signals and NOESY to distinguish spatial proximity of piperidine and oxadiazole protons.
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify assignment of nitrogen-containing moieties (e.g., oxadiazole N-atoms) .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reaction profiling : Use in-situ FT-IR or ReactIR to monitor intermediate formation and identify rate-limiting steps. Compare kinetic data across studies to isolate variables like catalyst loading or solvent purity .
  • Replication studies : Reproduce low-yield protocols with strict anhydrous conditions and trace metal analysis (e.g., ICP-MS) to detect inhibitory contaminants .

Q. What theoretical frameworks guide the design of derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-thiadiazole or triazole to assess electronic effects on target binding .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., propan-2-yl vs. cyclopropyl) to bioactivity using multivariate regression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.